3-Amino-4-methyl-5-nitropyridine
Overview
Description
3-Amino-4-methyl-5-nitropyridine is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, a methyl group at the 4-position, and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methyl-5-nitropyridine typically involves nitration and amination reactions. One common method starts with the nitration of 4-methylpyridine to produce 4-methyl-3-nitropyridine. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. For example, the nitration step can be carried out using dinitrogen pentoxide (N2O5) in an organic solvent, followed by amination with ammonia in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
3-Amino-4-methyl-5-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-5-nitropyridine involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids .
Comparison with Similar Compounds
- 2-Amino-4-methyl-5-nitropyridine
- 4-Methyl-3-nitropyridine
- 2-Chloro-3-amino-4-methylpyridine
Comparison: 3-Amino-4-methyl-5-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-5-nitropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKPHHCBKIOJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300046 | |
Record name | 3-Pyridinamine, 4-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352395-14-2 | |
Record name | 3-Pyridinamine, 4-methyl-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352395-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinamine, 4-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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